An In-depth Technical Guide to 2-Phenyl-1,5-naphthyridine: Synthesis, Properties, and Applications
An In-depth Technical Guide to 2-Phenyl-1,5-naphthyridine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Significance of the 1,5-Naphthyridine Scaffold
The 1,5-naphthyridine framework, a nitrogen-containing heterocyclic system, represents a privileged scaffold in the realms of medicinal chemistry and materials science.[1][2] Comprising two fused pyridine rings, this structure imparts a unique combination of rigidity, planarity, and hydrogen bonding capabilities, making it an attractive core for the design of novel therapeutic agents and functional materials.[2][3] The introduction of a phenyl substituent at the 2-position of the 1,5-naphthyridine core gives rise to 2-Phenyl-1,5-naphthyridine, a molecule with distinct electronic and steric properties that have garnered significant interest. This guide provides a comprehensive technical overview of the chemical structure, properties, synthesis, and potential applications of this important molecule.
Chemical Structure and Physicochemical Properties
2-Phenyl-1,5-naphthyridine is an aromatic heterocyclic compound with the molecular formula C₁₄H₁₀N₂ and a molecular weight of 206.24 g/mol . The structure consists of a planar 1,5-naphthyridine core to which a phenyl group is attached at the C2 position. The presence of the phenyl ring introduces steric bulk and modulates the electronic properties of the naphthyridine system through mesomeric and inductive effects.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₀N₂ | (Calculated) |
| Molecular Weight | 206.24 g/mol | (Calculated) |
| Appearance | White to off-white solid | [4] |
| Melting Point | 180–182°C (for a related dimethylphenyl derivative) | [4] |
| Solubility | Soluble in common organic solvents like DMF, DMSO, and chlorinated solvents. | [4] |
Synthesis of 2-Phenyl-1,5-naphthyridine: A Focus on Palladium-Catalyzed Cross-Coupling
The most efficient and versatile method for the synthesis of 2-Phenyl-1,5-naphthyridine is the Suzuki-Miyaura cross-coupling reaction.[4][5] This palladium-catalyzed reaction involves the coupling of a halogenated 1,5-naphthyridine precursor, typically 2-chloro- or 2-iodo-1,5-naphthyridine, with phenylboronic acid.[4]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Objective: To synthesize 2-Phenyl-1,5-naphthyridine from 2-iodo-1,5-naphthyridine and phenylboronic acid.
Materials:
-
2-Iodo-1,5-naphthyridine
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-iodo-1,5-naphthyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMF and anhydrous toluene to the flask. The solvent ratio is typically a 4:1 mixture of DMF and water, or toluene and water.
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq), to the reaction mixture.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford 2-Phenyl-1,5-naphthyridine as a solid.[4]
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents its degradation and ensures catalytic activity.
-
Anhydrous Solvents: Water can hydrolyze the boronic acid and affect the efficiency of the transmetalation step in the catalytic cycle.
-
Base (K₂CO₃): The base is crucial for the activation of the boronic acid, facilitating the transmetalation of the phenyl group to the palladium center.[6]
-
Palladium Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings, facilitating the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Spectroscopic and Physicochemical Characterization
The structural elucidation of 2-Phenyl-1,5-naphthyridine relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the naphthyridine and phenyl protons. The protons on the naphthyridine core will appear in the aromatic region, typically between δ 7.5 and 9.0 ppm. The phenyl protons will also resonate in the aromatic region, generally between δ 7.0 and 8.0 ppm. The specific chemical shifts and coupling constants will depend on the electronic environment of each proton.[4][7]
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the fourteen carbon atoms in the molecule. The carbons of the naphthyridine core will appear at lower field due to the electron-withdrawing effect of the nitrogen atoms. The phenyl carbons will also be observed in the aromatic region.[4][8]
Expected ¹H and ¹³C NMR Chemical Shift Ranges (in ppm):
| Atom Type | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Naphthyridine-H | 7.5 - 9.0 | 120 - 160 |
| Phenyl-H | 7.0 - 8.0 | 125 - 140 |
Mass Spectrometry (MS)
Electron impact mass spectrometry (EI-MS) of 2-Phenyl-1,5-naphthyridine is expected to show a prominent molecular ion peak (M⁺) at m/z 206, corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of small molecules such as HCN from the naphthyridine ring, and potentially fragmentation of the phenyl ring.[9][10]
Infrared (IR) Spectroscopy
The IR spectrum of 2-Phenyl-1,5-naphthyridine will exhibit characteristic absorption bands corresponding to its functional groups. Key expected absorptions include:[4][11]
-
~3050-3100 cm⁻¹: C-H stretching vibrations of the aromatic rings.
-
~1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the aromatic and heterocyclic rings.
-
~700-900 cm⁻¹: C-H out-of-plane bending vibrations, which can be diagnostic for the substitution pattern of the aromatic rings.
Chemical Properties and Reactivity
The reactivity of 2-Phenyl-1,5-naphthyridine is governed by the electronic nature of the naphthyridine core and the phenyl substituent. The nitrogen atoms in the naphthyridine ring are basic and can be protonated or alkylated. The ring system is generally electron-deficient, making it susceptible to nucleophilic attack, particularly at positions ortho and para to the nitrogen atoms. Electrophilic substitution on the naphthyridine core is difficult due to its electron-deficient nature. However, electrophilic substitution on the appended phenyl ring is possible.[2]
Applications in Research and Development
The unique structural features of 2-Phenyl-1,5-naphthyridine and its derivatives make them valuable in several areas of research and development.
Medicinal Chemistry and Drug Development
1,5-Naphthyridine derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] Phenyl-substituted naphthyridines, in particular, have been investigated as potential topoisomerase I inhibitors for cancer therapy.[1] The planar structure allows for intercalation into DNA, while the substituents can interact with the enzyme's active site. Some 2-phenyl-1,8-naphthyridin-4-ones have shown potent cytotoxic and antitubulin activities.[12]
Caption: The role of 2-Phenyl-1,5-naphthyridine in a typical drug development workflow.
Materials Science and Organometallic Chemistry
The nitrogen atoms of the 1,5-naphthyridine core make it an excellent bidentate ligand for coordinating with metal ions. 2-Phenyl-1,5-naphthyridine can act as a ligand in the formation of metal complexes with interesting photophysical and catalytic properties.[13] These complexes have potential applications in organic light-emitting diodes (OLEDs), sensors, and as catalysts in organic synthesis. The phenyl group can be further functionalized to tune the electronic and steric properties of the resulting metal complexes.[14]
Conclusion
2-Phenyl-1,5-naphthyridine is a molecule of significant interest, possessing a unique combination of structural, electronic, and chemical properties. Its synthesis, primarily through robust palladium-catalyzed cross-coupling reactions, is well-established, providing a platform for the generation of a diverse range of derivatives. The core scaffold is a key building block in the development of new therapeutic agents, particularly in the area of oncology, and as a versatile ligand in the design of advanced materials and catalysts. Further exploration of the structure-activity relationships and the coordination chemistry of 2-Phenyl-1,5-naphthyridine is poised to unlock new applications in science and technology.
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- Supporting Information. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines.
- Khakwani, S., Siddiqui, H. L., & Siddiqui, S. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28(6), 1258-1260.
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